molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2530530
CAS No.: 1715119-46-2
M. Wt: 178.151
InChI Key: XQIZRSFAUCUKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1715119-46-2) is a heterocyclic compound featuring a fused triazole-pyridine scaffold with a methyl group at position 3 and a nitro group at position 4. Its molecular formula is C₇H₆N₄O₂, with an average mass of 178.15 g/mol and monoisotopic mass of 178.049075 g/mol . This compound is primarily utilized in pharmaceutical research due to its structural similarity to bioactive triazolopyridine derivatives.

Properties

IUPAC Name

3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZRSFAUCUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation . The reaction typically takes place in dry toluene at 140°C under microwave conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes. The use of microwave-assisted synthesis can be advantageous for industrial production due to its rapid reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The triazole ring can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

    Condensation: Electrophiles like aldehydes or ketones can be used in the presence of acid or base catalysts.

Major Products Formed

    Reduction of Nitro Group: Formation of 3-Methyl-6-amino-[1,2,4]triazolo[4,3-a]pyridine.

    Substitution Reactions: Formation of various substituted triazolopyridines depending on the substituent introduced.

Scientific Research Applications

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 929000-70-4)
  • Molecular Formula : C₇H₆N₄O₂ (identical to the target compound).
  • Key Differences : The nitro and methyl groups are swapped (nitro at position 8, methyl at position 6).
  • Properties: Monoisotopic mass: 178.049075 g/mol . Applications: Limited bioactivity data, but structural analogs are explored as mGluR2 receptor modulators .
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1820614-16-1)
  • Molecular Formula : C₇H₆N₄O₂.
  • Key Differences : Methyl at position 8, nitro at position 5.
  • Properties :
    • Purity: 96% .
    • Synthetic relevance: Used in medicinal chemistry for derivatization .

Functional Group Variations

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1082428-27-0)
  • Molecular Formula : C₇H₈N₄.
  • Key Differences : Nitro group replaced by an amine (-NH₂).
  • Properties :
    • Molecular weight: 148.17 g/mol .
    • Bioactivity: Amine derivatives often exhibit improved solubility and receptor binding .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS 1031619-88-1)
  • Molecular Formula : C₈H₆N₄O₂.
  • Key Differences : Nitro group replaced by a carboxylic acid (-COOH).
  • Properties :
    • Enhanced aqueous solubility due to the ionizable carboxylic group .

Halogenated Derivatives

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 459448-06-7)
  • Molecular Formula : C₈H₉BrN₄.
  • Key Differences : Bromine at position 6 and isopropyl at position 3.
  • Properties :
    • Molecular weight: 249.09 g/mol .
    • Applications: Halogenation often enhances metabolic stability in drug candidates .

Antifungal Activity

  • 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine :
    • Exhibited 76.4% inhibition against H. maydis at 50 μg/mL .
    • Sulfonyl groups enhance antifungal potency compared to nitro derivatives .

Anxiolytic Activity

  • 3-Methyl-6-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine :
    • Showed 75% protection against pentylenetetrazole-induced seizures in rats at 25 mg/kg .
    • Methyl and pyridinyl substituents synergistically improve CNS activity .

Crystallographic Data

  • 3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Crystallizes in the monoclinic space group P21/c with unit cell parameters:
  • a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, β = 105.102° .
    • Planar triazolopyridine ring system with conjugation effects stabilizing the structure .

Biological Activity

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an enzyme inhibitor.

Chemical Structure and Properties

  • Chemical Formula : C7_7H6_6N4_4O2_2
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 1715119-46-2
  • IUPAC Name : this compound

The compound features a triazole ring fused with a pyridine ring, with a methyl group at the 3-position and a nitro group at the 6-position. This unique substitution pattern contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with cellular components. The triazole ring may bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor effects through selective inhibition of specific kinases involved in cancer progression.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound and related derivatives against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundA549 (Lung)Not specifiedInhibition of c-Met signaling
Derivative 4dSNU5 (Gastric)Not specifiedSelective c-Met inhibition
Compound 17lMCF-7 (Breast)1.05 ± 0.17Inhibition of VEGFR-2 and c-Met

The derivative compound 17l exhibited excellent antiproliferative activities against multiple cancer cell lines with IC50_{50} values indicating potent inhibition capabilities .

Case Studies

  • In Vitro Studies : A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for c-Met kinase inhibition. Among these compounds, one derivative showed significant selectivity against tumor cells dependent on c-Met oncogene amplification .
  • In Vivo Efficacy : The same derivative demonstrated superior antitumor activity in mouse xenograft models compared to existing therapies like SGX-523 .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundBiological Activity
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral and antimicrobial activities
[1,2,4]Triazolo[1,5-a]pyridineRORγt inverse agonists
[1,2,3]Triazole DerivativesAnticancer and antifungal properties

The unique substitution pattern in this compound imparts distinct chemical and biological properties compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves multi-step procedures, such as cyclization of hydrazine intermediates. For example, oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green chemistry approach with yields up to 73% . Reagent selection (e.g., hypervalent iodine(III) for oxidative cross-dehydrogenative cyclization) can enhance regioselectivity and reduce toxicity . Key steps include:

  • Hydrazine intermediate preparation : Condensation of substituted pyridines with hydrazines.
  • Oxidative cyclization : Use NaOCl or PhI(OAc)₂ for efficient ring closure .
  • Purification : Recrystallization or column chromatography to isolate the product.

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Advantages
Oxidative CyclizationNaOCl, ethanol, RT, 3h73Green chemistry, low toxicity
Metal CatalysisPhI(OAc)₂, CH₃CN, reflux65–85High regioselectivity
DDQ OxidationDDQ, DCM, 24h60Broad substrate scope

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl at C3, nitro at C6) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 178.14 g/mol for C₇H₆N₄O₂) .
  • X-ray Crystallography : Resolve crystal structure to validate fused triazole-pyridine geometry .
  • DFT Calculations : Predict electronic effects of nitro groups on aromaticity and reactivity .

Q. What biochemical targets are associated with triazolo[4,3-a]pyridine derivatives, and how can target engagement be validated?

Methodological Answer: Similar compounds inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and RORγt, suggesting immunomodulatory or anticancer potential . To validate target engagement:

  • Enzyme Assays : Measure IDO inhibition via kynurenine production in cell lysates .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with RORγt .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. halogens) influence the reactivity and bioactivity of triazolo[4,3-a]pyridines?

Methodological Answer: Substituents modulate electronic and steric properties:

  • Nitro Group : Enhances electrophilicity, enabling nucleophilic substitution at C5. Compare reactivity with bromo/iodo analogues in Suzuki-Miyaura couplings .
  • Halogens (Br, I) : Improve lipophilicity and halogen-bonding interactions with targets like IDO .
  • Methyl Group : Steric hindrance at C3 may reduce off-target binding .

Table 2 : Substituent Effects on Bioactivity

SubstituentTargetIC₅₀ (µM)Key Interaction
NO₂IDO0.8Competitive inhibition
BrRORγt1.2Halogen bonding
CF₃JAK10.5Hydrophobic pocket binding

Q. How can contradictions in reported inhibitory data for triazolo[4,3-a]pyridines be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) across studies .
  • Metabolite Profiling : Verify compound stability via LC-MS to rule out degradation products .
  • Orthogonal Validation : Confirm inhibitory activity using CRISPR/Cas9 knockout models of target enzymes .

Q. What computational strategies are effective for predicting the binding modes of 3-Methyl-6-nitro derivatives to immune-related targets?

Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina to model interactions with IDO (PDB: 4PK5). The nitro group may form hydrogen bonds with heme cofactors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase .

Q. What green chemistry approaches can optimize the scalability of triazolo[4,3-a]pyridine synthesis?

Methodological Answer: Implement solvent-free or catalytic methods:

  • Mechanochemical Synthesis : Grind hydrazine intermediates with NaOCl in a ball mill to reduce solvent waste .
  • Flow Chemistry : Use microreactors for continuous oxidative cyclization, improving heat/mass transfer .
  • Biocatalysis : Explore laccase-mediated oxidation for enantioselective synthesis .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for triazolo[4,3-a]pyridines targeting RORγt versus IDO?

Methodological Answer: Structure-activity relationship (SAR) divergence stems from target-specific binding pockets:

  • RORγt : Requires bulky substituents (e.g., bromine) for hydrophobic interactions in the ligand-binding domain .
  • IDO : Prefers electron-withdrawing groups (e.g., nitro) to stabilize heme coordination .
  • Validation : Perform comparative docking using co-crystal structures (e.g., RORγt PDB: 3L0J vs. IDO PDB: 4PK5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.